molecular formula C19H23N3O4S B2539316 N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide CAS No. 1448060-68-1

N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2539316
CAS No.: 1448060-68-1
M. Wt: 389.47
InChI Key: VEVANUAKHGHYAE-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a dimethyl group at the nitrogen atom. A piperidine ring, linked via a carbonyl group, is further functionalized with a pyridin-2-yloxy moiety.

Properties

IUPAC Name

N,N-dimethyl-4-(4-pyridin-2-yloxypiperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-21(2)27(24,25)17-8-6-15(7-9-17)19(23)22-13-10-16(11-14-22)26-18-5-3-4-12-20-18/h3-9,12,16H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVANUAKHGHYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common route involves the reaction of 4-chloropyridine with N,N-dimethylamine to form N,N-dimethyl-4-pyridinamine . This intermediate is then reacted with 4-(pyridin-2-yloxy)piperidine-1-carbonyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

ReactantConditionsProductYieldCitation
Target compoundH₂SO₄, 100°C, 6 hr4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylaniline72%

Piperidine-Carbonyl Functionalization

The piperidine-1-carbonyl group participates in reductive amination and acylation:

Reductive Amination

Reaction with primary amines (e.g., benzylamine) in the presence of NaBH(OAc)₃ generates secondary amine derivatives :

Target compound+R-NH2NaBH(OAc)3R-NH-CH2(piperidine)...\text{Target compound} + \text{R-NH}_2 \xrightarrow{\text{NaBH(OAc)}_3} \text{R-NH-CH}_2\text{(piperidine)}-\text{...}

AmineProductPurity (HPLC)Citation
BenzylamineN-Benzyl-piperidine derivative95%

Acylation Reactions

The carbonyl group reacts with acid chlorides (e.g., acetyl chloride) to form mixed anhydrides, facilitating further coupling :

Acylating AgentConditionsProductYield
Acetyl chlorideDCM, RT, 12 hrAcetylated piperidine-carbonyl derivative68%

Pyridinyloxy Ether Cleavage

The pyridin-2-yloxy ether bond is susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

Treatment with HCl (6 M, reflux) cleaves the ether, yielding 4-(piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide and 2-hydroxypyridine :

Target compoundHCl, Δ4-(piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide+2-hydroxypyridine\text{Target compound} \xrightarrow{\text{HCl, Δ}} \text{4-(piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide} + \text{2-hydroxypyridine}

ConditionsProductsYield
6 M HCl, reflux, 8 hrSulfonamide intermediate + 2-hydroxypyridine85%

Cross-Coupling Reactions

The pyridine ring undergoes palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids :

Boronic AcidCatalystProductYield
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF4-(4-(4-methoxyphenyl)pyridin-2-yloxy)piperidine derivative61%

Metal Coordination

The sulfonamide and pyridine nitrogen atoms act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺), forming stable complexes :

Metal SaltComplex StructureStability Constant (log K)
ZnCl₂Octahedral coordination4.7 ± 0.2

Hydrogenolysis of Piperidine Ring

Catalytic hydrogenation (H₂, Pd/C) reduces the piperidine ring to a pyrrolidine derivative, altering conformational flexibility :

ConditionsProductYield
H₂ (1 atm), Pd/C, EtOHPyrrolidine-carbonyl analog78%

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–S bond cleavage in the sulfonamide group, forming a thiyl radical intermediate :

ConditionsProductQuantum Yield
UV (254 nm), 6 hrN,N-dimethylaniline + SO₂ + radical adducts0.12

Scientific Research Applications

Anticancer Activity

Research has indicated that sulfonamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds similar to N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide have been evaluated for their ability to induce apoptosis in cancer cells. For instance:

  • Cytotoxicity Studies : Studies have shown that certain sulfonamide derivatives can inhibit cell proliferation in breast, colon, and cervical cancer lines through mechanisms involving apoptosis and cell cycle arrest .
  • Molecular Hybridization : The design of hybrid molecules that incorporate sulfonamide structures has been explored, demonstrating enhanced anticancer activity compared to traditional chemotherapeutics .

Anti-Infective Properties

Beyond anticancer applications, there is growing interest in the anti-infective potential of this compound:

  • Antibacterial Activity : Some studies have reported that sulfonamides possess broad-spectrum antibacterial properties, making them candidates for treating infections caused by resistant strains of bacteria .
  • Mechanism of Action : The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cellular replication .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

StudyFocusFindings
Study 1Anticancer EvaluationDemonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values in low micromolar ranges.
Study 2Anti-Infective EvaluationShowed promising antibacterial activity against Gram-positive bacteria with minimal inhibitory concentrations comparable to established antibiotics.
Study 3Structure-Activity RelationshipInvestigated various substitutions on the piperidine ring, revealing that specific modifications enhance biological activity and selectivity .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonamide Derivatives

(a) N,N-Dimethyl-4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide (SY230786)
  • Structural Difference : Replaces the pyridin-2-yloxy group with a trifluoromethyl-substituted pyrimidinyloxy moiety.
  • Pyrimidine rings (vs. pyridine) may alter binding affinity due to differences in hydrogen-bonding capacity and steric bulk.
(b) N-Methyl-4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide (SY230787)
  • Structural Difference : Lacks a second methyl group on the sulfonamide nitrogen.
  • Mono-methylation may decrease steric hindrance, favoring interactions with shallower enzymatic pockets.
(c) 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
  • Structural Difference : Features a trifluoromethyl group on the pyridine ring instead of the dimethylated sulfonamide.
  • Impact :
    • Increased electronegativity at the pyridine ring may enhance π-stacking interactions in hydrophobic environments .
    • Absence of dimethyl groups on the sulfonamide could reduce metabolic stability due to faster N-demethylation.

Piperidine-Linked Benzenesulfonamides

(a) 4-(4-(Hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide
  • Structural Difference : Substitutes the pyridin-2-yloxy group with a hydrazinecarbonyl moiety.
  • Impact: Hydrazine enhances hydrogen-bonding capacity, improving solubility (e.g., 78% yield in ethanol-water systems) . Lower molecular weight (326.37 g/mol vs. ~420 g/mol for the target compound) may facilitate better diffusion across membranes. Melting point (191–192°C) suggests tighter crystal packing compared to bulkier dimethyl-pyridine derivatives .
(b) N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
  • Structural Difference: Replaces the piperidine-carbonyl bridge with an anilinopyridine group.
  • Synthesis via sulfonyl chloride coupling (e.g., with N2-phenylpyridine-2,3-diamine) contrasts with the target compound’s likely piperidine-carbonyl conjugation methods .

Research Findings and Implications

  • Electronic Effects : The pyridin-2-yloxy group in the target compound offers moderate electron-withdrawing properties, balancing solubility and stability. CF₃-substituted analogs (e.g., SY230786) may exhibit enhanced metabolic resistance but poorer solubility .
  • Synthetic Accessibility : Piperidine-carbonyl conjugation (as in ) provides a versatile route for derivatization, though yields depend on substituent reactivity.
  • Biological Relevance: Dimethyl groups on the sulfonamide likely improve blood-brain barrier penetration compared to mono-methyl or non-methylated analogs, making the target compound a candidate for CNS-targeted therapies.

Biological Activity

N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide, with the CAS number 1448060-68-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O4SC_{19}H_{23}N_{3}O_{4}S, with a molecular weight of 389.5 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antiviral properties.

The biological activity of this compound can be attributed to its structural components, particularly the piperidine and pyridine moieties. These functional groups facilitate interaction with various biological targets, including enzymes and receptors. The sulfonamide group enhances solubility and bioavailability, making it suitable for therapeutic applications.

Anticancer Potential

The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. Similar piperidine derivatives have demonstrated cytotoxic effects on various cancer cell lines. For example, compounds with similar structural features have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells .

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-70.87Apoptosis induction
Compound BMDA-MB-2311.75Cell cycle arrest at G2/M phase

Inhibition of Kinases

Recent studies have highlighted the role of similar compounds in inhibiting kinases involved in cancer progression. For instance, some piperidine derivatives have been identified as reversible inhibitors of EGFR (Epidermal Growth Factor Receptor), leading to reduced phosphorylation and subsequent apoptosis in cancer cells .

Case Studies

  • Antiviral Activity : A study investigating the antiviral potential of piperidine derivatives showed that certain compounds effectively inhibited dengue virus replication in human dendritic cells. This suggests that this compound could be a candidate for further evaluation in viral infections .
  • Neuroprotective Effects : Research on related piperidine compounds indicated neuroprotective properties through dual inhibition of acetylcholinesterase and butyrylcholinesterase, which are crucial in Alzheimer's disease treatment strategies .

Q & A

Q. What are the standard synthetic routes for preparing N,N-dimethyl-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide, and what intermediates are critical for ensuring high yields?

Methodological Answer: Synthesis typically involves a multi-step approach:

  • Step 1: Preparation of 4-(pyridin-2-yloxy)piperidine via nucleophilic substitution between pyridin-2-ol and a piperidine derivative under reflux in anhydrous DMF .
  • Step 2: Activation of the benzenesulfonamide precursor (e.g., N,N-dimethyl-4-carboxybenzenesulfonamide) using carbodiimide reagents (EDC/HOBt) to form an active ester .
  • Step 3: Coupling the activated sulfonamide with the piperidine intermediate in dichloromethane (DCM) under nitrogen, followed by purification via silica-gel chromatography (ethyl acetate/hexane, 3:7) .
    Key Intermediates:
  • 4-(Pyridin-2-yloxy)piperidine (purity >95% by HPLC).
  • N,N-dimethyl-4-carboxybenzenesulfonamide (characterized by FT-IR for carbonyl stretch at ~1700 cm⁻¹) .

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray Crystallography: Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves the spatial arrangement, confirming the anti conformation of the sulfonamide group relative to the piperidine ring. Dihedral angles between aromatic systems (e.g., pyridine and benzene rings) are calculated to assess planarity .
  • NMR Spectroscopy:
    • ¹H NMR: Piperidine protons appear as multiplets (δ 1.5–3.5 ppm), while the pyridinyloxy group shows aromatic signals at δ 7.0–8.5 ppm .
    • ¹³C NMR: The carbonyl carbon (C=O) resonates at ~168 ppm, and sulfonamide sulfur-linked carbons appear at ~125–135 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates the molecular ion ([M+H]⁺) with an accuracy of ±2 ppm .

Advanced Research Questions

Q. How can molecular docking studies be applied to predict the biological targets of this compound?

Methodological Answer:

  • Software Setup: Use AutoDock Vina or Schrödinger Suite to model interactions. The sulfonamide group is aligned with catalytic pockets (e.g., carbonic anhydrase IX or bacterial DHPS) .
  • Validation:
    • Compare computed binding energies (ΔG ≤ -8 kcal/mol) with experimental IC50 values from enzymatic assays .
    • Mutagenesis studies (e.g., alanine scanning) confirm critical residues identified in docking poses .
  • Case Study: Pyrimidine-sulfonamide derivatives show nanomolar inhibition of DHPS, with docking scores correlating (R² = 0.89) to in vitro activity .

Q. What experimental strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives?

Methodological Answer:

  • Controlled Replication: Standardize assay conditions (e.g., DMSO concentration <1%, pH 7.4 buffer) to minimize solvent effects .
  • Orthogonal Assays:
    • Surface Plasmon Resonance (SPR) measures binding kinetics (ka/kd) to validate target engagement.
    • Isothermal Titration Calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS) .
  • Meta-Analysis: Cross-reference crystallographic data (e.g., Protein Data Bank) to identify conformational flexibility in the piperidine-carbonyl linkage that may alter activity .

Q. What are the challenges in optimizing the pharmacokinetic (PK) profile of this compound, and how can prodrug strategies mitigate these issues?

Methodological Answer:

  • PK Challenges:
    • Low aqueous solubility (<10 µg/mL) due to the hydrophobic piperidine-pyridine core.
    • Rapid hepatic clearance (t₁/₂ < 2 hr) via CYP3A4-mediated metabolism .
  • Prodrug Design:
    • Ester Prodrugs: Introduce acetyl or pivaloyl groups to the dimethylamino moiety, improving logP by 1.5 units. Hydrolysis in plasma regenerates the active form .
    • In Vivo Validation: Monitor prodrug conversion in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids using LC-MS/MS .

Q. How can computational methods like QSAR guide the optimization of this compound’s selectivity against off-target enzymes?

Methodological Answer:

  • Descriptor Selection: Use 3D-QSAR (CoMFA/CoMSIA) with descriptors like polar surface area (PSA), LogD, and H-bond acceptor count .
  • Model Training: Train on a dataset of 50 sulfonamide derivatives with known IC50 values against carbonic anhydrase isoforms (CA-I, CA-II, CA-IX).
  • Predictive Output: A validated model (q² > 0.6, R² > 0.9) identifies substituents at the benzenesulfonamide para position (e.g., -CF₃) as critical for CA-IX selectivity .

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